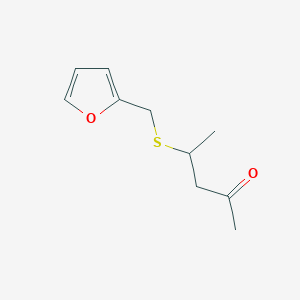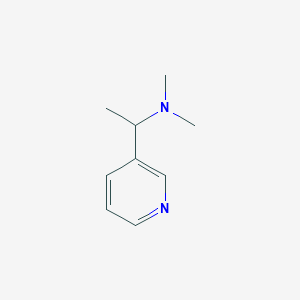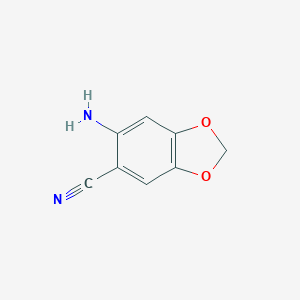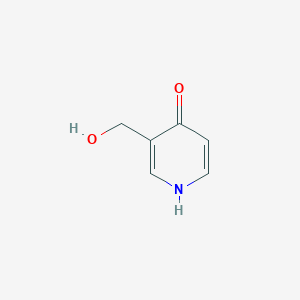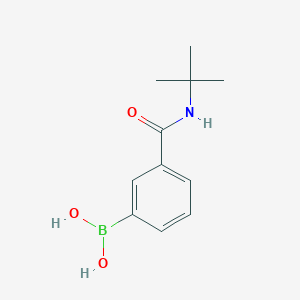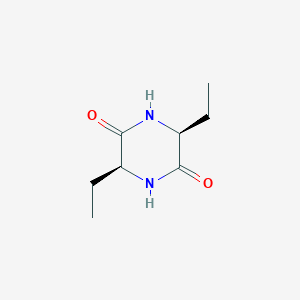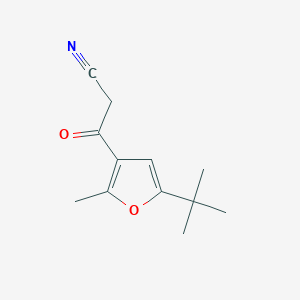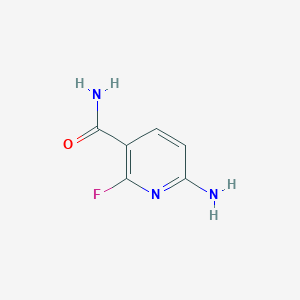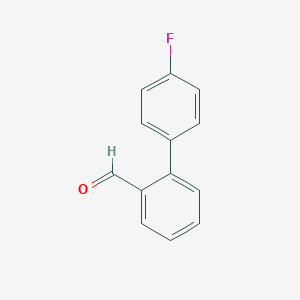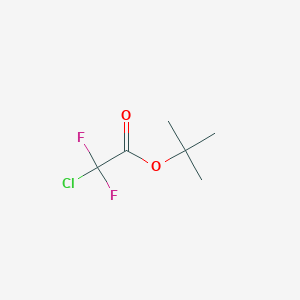
1-(1-Benzhydrylazetidin-3-yl)-4-methylpiperazine
Descripción general
Descripción
1-(1-Benzhydrylazetidin-3-yl)-4-methylpiperazine is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. The unique chemical structure of 1-(1-Benzhydrylazetidin-3-yl)-4-methylpiperazine makes it an attractive candidate for drug development.
Mecanismo De Acción
The exact mechanism of action of 1-(1-Benzhydrylazetidin-3-yl)-4-methylpiperazine is not fully understood. However, several studies have suggested that it acts by inhibiting the activity of specific enzymes or signaling pathways that are involved in cancer cell growth and survival. For example, this compound has been shown to inhibit the activity of the PI3K/Akt/mTOR signaling pathway, which is known to play a critical role in cancer cell survival.
Biochemical and Physiological Effects:
In addition to its anti-cancer activity, 1-(1-Benzhydrylazetidin-3-yl)-4-methylpiperazine has been reported to exhibit several other biochemical and physiological effects. For example, this compound has been shown to possess anti-inflammatory activity, which makes it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. It has also been reported to exhibit neuroprotective activity, which suggests its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 1-(1-Benzhydrylazetidin-3-yl)-4-methylpiperazine in lab experiments is its potent anti-cancer activity. This makes it an attractive candidate for the development of new anti-cancer drugs. However, one of the limitations of using this compound is its relatively low solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for the research on 1-(1-Benzhydrylazetidin-3-yl)-4-methylpiperazine. One of the major areas of research is the development of new anti-cancer drugs based on this compound. Several studies have reported that the modification of the chemical structure of this compound can lead to the development of more potent anti-cancer agents. Another area of research is the investigation of the potential use of this compound in the treatment of other diseases such as inflammatory and neurodegenerative disorders. Overall, the research on 1-(1-Benzhydrylazetidin-3-yl)-4-methylpiperazine holds great promise for the development of new therapeutics for various diseases.
Aplicaciones Científicas De Investigación
1-(1-Benzhydrylazetidin-3-yl)-4-methylpiperazine has been extensively studied for its potential therapeutic applications. One of the major areas of research is its use as an anti-cancer agent. Several studies have reported that this compound exhibits potent anti-cancer activity against various types of cancer cells, including breast cancer, lung cancer, and colon cancer. The mechanism of action of this compound involves the inhibition of cancer cell proliferation and induction of apoptosis.
Propiedades
Número CAS |
178311-81-4 |
|---|---|
Nombre del producto |
1-(1-Benzhydrylazetidin-3-yl)-4-methylpiperazine |
Fórmula molecular |
C21H27N3 |
Peso molecular |
321.5 g/mol |
Nombre IUPAC |
1-(1-benzhydrylazetidin-3-yl)-4-methylpiperazine |
InChI |
InChI=1S/C21H27N3/c1-22-12-14-23(15-13-22)20-16-24(17-20)21(18-8-4-2-5-9-18)19-10-6-3-7-11-19/h2-11,20-21H,12-17H2,1H3 |
Clave InChI |
VHPCUJXVFCOGMO-UHFFFAOYSA-N |
SMILES |
CN1CCN(CC1)C2CN(C2)C(C3=CC=CC=C3)C4=CC=CC=C4 |
SMILES canónico |
CN1CCN(CC1)C2CN(C2)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Sinónimos |
1-[1-(DIPHENYLMETHYL)-3-AZETIDINYL]-4-METHYL-PIPERAZINE |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details











Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

